molecular formula C9H6ClNO2 B15069748 3-Chloroindolizine-1-carboxylic acid

3-Chloroindolizine-1-carboxylic acid

Cat. No.: B15069748
M. Wt: 195.60 g/mol
InChI Key: NSODOFRCXRBFRC-UHFFFAOYSA-N
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Description

3-Chloroindolizine-1-carboxylic acid is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a chlorine atom at the third position and a carboxylic acid group at the first position of the indolizine ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloroindolizine-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of substituted o-iodoaniline with dicarbonyl compounds, followed by cyclization using a base and a catalytic amount of copper(I) iodide .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions: 3-Chloroindolizine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indolizine derivatives.

Scientific Research Applications

3-Chloroindolizine-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloroindolizine-1-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other indolizine derivatives. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

    Indole-3-carboxylic acid: Shares a similar core structure but lacks the chlorine atom.

    Indole-2-carboxylic acid: Another indole derivative with a carboxylic acid group at a different position.

    3-Bromoindolizine-1-carboxylic acid: Similar structure with a bromine atom instead of chlorine.

Uniqueness: 3-Chloroindolizine-1-carboxylic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to other indolizine derivatives .

Properties

IUPAC Name

3-chloroindolizine-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-8-5-6(9(12)13)7-3-1-2-4-11(7)8/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSODOFRCXRBFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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